N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound contributes to its potential biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol with triethylamine as a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3OS/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9/h1-3,6H,4-5H2,(H,11,12,13) |
InChI Key |
CVCXAQNUFJOXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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